3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Spectroscopy
The molecular structure and vibrational frequencies of compounds structurally related to 3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one have been investigated using both Hartree–Fock and Density Functional Theory (DFT) methods. These studies provide insights into the compound's ground state geometry, aiding in the understanding of its physical and chemical properties. For instance, Taşal et al. (2009) conducted a detailed study on the vibrational spectra and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a related molecule, revealing significant conformer stability and experimental vibrational data agreement (Taşal et al., 2009).
Synthesis and Antimicrobial Activities
The synthesis and exploration of antimicrobial activities of derivatives connected to the subject compound have been extensively studied. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives demonstrating good to moderate antimicrobial activities, indicating the potential for these compounds to be developed into new antimicrobial agents (Bektaş et al., 2007).
Metabolic Pathway Elucidation
Understanding the metabolic pathways of compounds with similar structures to the given chemical can inform drug development and toxicity studies. A study by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant, detailed the oxidative metabolism of the drug, identifying key enzymes involved and metabolic products. This type of research is crucial for predicting drug interactions and optimizing pharmacokinetic properties (Hvenegaard et al., 2012).
Novel Synthesis Methods
Research into novel synthesis methods for creating compounds structurally similar to this compound has yielded innovative approaches to constructing complex molecules. For instance, the development of new 1,2,4-triazole derivatives with significant antimicrobial properties showcases advanced synthetic techniques that could be applied to a wide range of pharmaceutical compounds (Bektaş et al., 2007).
Receptor Binding and Pharmacological Activity
The receptor binding affinities and pharmacological activities of molecules structurally related to the target compound have been investigated to understand their potential as therapeutic agents. Remy et al. (1983) synthesized and evaluated a series of compounds for their neuroleptic activities, providing valuable insights into the relationship between molecular structure and pharmacological activity (Remy et al., 1983).
Properties
IUPAC Name |
3-[2-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c22-16(11-21-14-3-1-2-4-15(14)24-18(21)23)20-8-5-13(6-9-20)12-26-17-19-7-10-25-17/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWFBGFRXQKBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.